2,2'-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol
Description
2,2'-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,5-oxadiazole (furazan) ring and two butan-2-ol substituents. This compound has garnered interest in medicinal chemistry due to the pharmacological relevance of triazole-oxadiazole hybrids, particularly in targeting enzymes or proteins involved in diseases such as cancer or viral infections .
Properties
IUPAC Name |
2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxybutan-2-yl)triazol-4-yl]butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O3/c1-5-11(3,19)7-8(12(4,20)6-2)18(17-14-7)10-9(13)15-21-16-10/h19-20H,5-6H2,1-4H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZJFRNVKPZAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(N(N=N1)C2=NON=C2N)C(C)(CC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol typically involves multiple steps, starting from readily available precursors One common synthetic route involves the formation of the oxadiazole ring through the reaction of appropriate nitriles with hydrazine, followed by cyclization The triazole ring can be introduced via a click chemistry approach, using azides and alkynes under copper-catalyzed conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the oxadiazole or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2,2’-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and triazole rings can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- In contrast, triazole derivatives with methoxyphenyl groups (Table 1, rows 3–4) exhibit potent tubulin inhibition, highlighting the role of aromatic substituents in targeting cytoskeletal proteins .
- Solubility and Bioavailability: The dibutan-2-ol groups in the target compound likely enhance aqueous solubility compared to analogues with non-polar substituents (e.g., trimethoxyphenyl). However, the carbohydrazide analogue’s pyrrolidinylmethyl group may improve membrane permeability .
Comparison with Isostructural Triazole-Thiazole Hybrids
Table 2: Crystallographic and Conformational Data
Key Observations :
- Planarity : The target compound’s triazole-oxadiazole core is expected to adopt a planar conformation similar to isostructural thiazole-triazole hybrids (Table 2, row 2). However, steric hindrance from the dibutan-2-ol groups may introduce slight deviations .
- Crystallography : Unlike the fluorophenyl-thiazole analogue (crystallized in P 1 symmetry with two independent molecules), the target compound’s crystallization behavior remains uncharacterized .
Biological Activity
The compound 2,2'-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, antimicrobial and anticancer activities, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique combination of oxadiazole and triazole moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 318.38 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole and triazole frameworks. For instance, derivatives of 1,2,4-triazoles have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,2,4-Triazole Derivative A | E. coli | 32 µg/mL |
| 1,2,4-Triazole Derivative B | S. aureus | 16 µg/mL |
| 2,2'-[...]-dibutan-2-ol | Klebsiella pneumoniae | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. Compounds similar to 2,2'-[...]-dibutan-2-ol have demonstrated cytotoxic effects against various cancer cell lines. For example, a study reported that certain triazole derivatives exhibited IC50 values in the nanomolar range against breast cancer cells .
Table 2: Cytotoxic Effects of Triazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Triazole Derivative C | MCF-7 | 50 |
| Triazole Derivative D | HeLa | 100 |
| 2,2'-[...]-dibutan-2-ol | A549 | TBD |
The biological activity of 2,2'-[...]-dibutan-2-ol can be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, triazoles are known to interfere with the synthesis of ergosterol in fungi by inhibiting cytochrome P450 enzymes . This mechanism is crucial for their antifungal activity.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives based on the oxadiazole-triazole framework and evaluated their antimicrobial properties. The results indicated that modifications at specific positions significantly enhanced their activity against resistant bacterial strains .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of triazole derivatives. The study revealed that specific substitutions on the triazole ring improved the compounds' efficacy against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
